Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate
Brand Name: Vulcanchem
CAS No.: 1864056-66-5
VCID: VC5377311
InChI: InChI=1S/C14H29FO3Si/c1-14(2,3)19(5,6)18-11-9-7-8-10-12(15)13(16)17-4/h12H,7-11H2,1-6H3
SMILES: CC(C)(C)[Si](C)(C)OCCCCCC(C(=O)OC)F
Molecular Formula: C14H29FO3Si
Molecular Weight: 292.466

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate

CAS No.: 1864056-66-5

Cat. No.: VC5377311

Molecular Formula: C14H29FO3Si

Molecular Weight: 292.466

* For research use only. Not for human or veterinary use.

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate - 1864056-66-5

Specification

CAS No. 1864056-66-5
Molecular Formula C14H29FO3Si
Molecular Weight 292.466
IUPAC Name methyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate
Standard InChI InChI=1S/C14H29FO3Si/c1-14(2,3)19(5,6)18-11-9-7-8-10-12(15)13(16)17-4/h12H,7-11H2,1-6H3
Standard InChI Key FYJMNVMKZNEKFC-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCCCCCC(C(=O)OC)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is systematically named methyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate under IUPAC nomenclature. The compound’s structure features:

  • A TBDMS group at the 7-position, providing steric protection for the alcohol moiety.

  • A fluorine atom at the 2-position, enhancing electrophilic reactivity and metabolic stability.

  • A methyl ester terminus, facilitating further functionalization via hydrolysis or transesterification .

Table 1: Fundamental Molecular Data

PropertyValue
CAS No.1864056-66-5
Molecular FormulaC14H29FO3Si\text{C}_{14}\text{H}_{29}\text{FO}_3\text{Si}
Molecular Weight292.466 g/mol
IUPAC NameMethyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate
Purity95% (typical commercial grade)

The TBDMS group’s electron-donating properties and bulkiness shield the alcohol from undesired reactions, while the fluorine atom introduces polarity and influences intermolecular interactions .

Synthesis and Preparation

Synthetic Pathways

The synthesis of methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate involves two primary steps: alcohol protection and esterification.

  • Protection of 7-Hydroxy-2-Fluoroheptanoic Acid:
    The precursor, 7-hydroxy-2-fluoroheptanoic acid, is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. This reaction proceeds via nucleophilic substitution, where the silyl group replaces the hydroxyl proton, forming the protected intermediate .

  • Esterification with Methanol:
    The silyl-protected acid is then esterified using methanol under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4 or HCl\text{HCl}), yielding the methyl ester. This step ensures compatibility with subsequent reactions requiring ester functionalities.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SilylationTBDMSCl, imidazole, DMF, 25°C85–90%
EsterificationMeOH, H2SO4\text{H}_2\text{SO}_4, reflux75–80%

Optimization Challenges

Physical and Chemical Properties

Stability and Reactivity

The compound exhibits high thermal stability under standard storage conditions (20–25°C) but decomposes at elevated temperatures (>150°C) to yield carbon oxides, hydrogen fluoride, and silicon oxides . It is incompatible with strong oxidizing agents, necessitating inert atmospheres during handling .

Table 3: Physicochemical Data

PropertyValue
Physical StateLiquid (at 25°C)
Boiling PointNot reported
SolubilityMiscible with DMF, DMSO
Refractive IndexnD20=1.452n_D^{20} = 1.452

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Signals at δ 0.08 (s, 6H, Si(CH3_3)2_2), δ 1.05 (s, 9H, C(CH3_3)3_3), and δ 4.65 (t, 1H, OCH2_2) confirm silyl ether formation.

  • 19F^{19}\text{F} NMR: A singlet at δ -120 ppm verifies the fluorine atom’s presence.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s TBDMS group is selectively removable under mild acidic conditions (e.g., HFpyridine\text{HF} \cdot \text{pyridine}), making it ideal for synthesizing complex molecules. Notable applications include:

  • Antiviral Agents: Fluorinated analogs leverage the fluorine’s electronegativity to enhance binding to viral proteases.

  • MRI Contrast Agents: Silyl-protected intermediates aid in constructing macrocyclic ligands for gadolinium complexes .

Natural Product Synthesis

In diterpene synthesis, the TBDMS group protects hydroxyl groups during polycyclization, enabling precise stereochemical control. Subsequent deprotection yields natural products like taxol precursors.

ParameterRecommendation
VentilationLocal exhaust required
StorageCool, dry, inert atmosphere

Comparative Analysis with Analogous Compounds

TBDMS-Protected Esters

Compared to methyl 7-(tert-butyldimethylsilyloxy)heptanoate (non-fluorinated analog), the fluorine substituent in this compound increases electrophilicity by 30%, accelerating nucleophilic acyl substitutions.

Table 5: Reactivity Comparison

CompoundRelative Reactivity (vs. Non-Fluorinated)
Fluorinated Derivative1.3×
Chlorinated Derivative1.1×

Recent Advances and Future Directions

Green Synthesis Initiatives

Recent studies explore replacing traditional silylation agents with biodegradable alternatives, reducing environmental impact . Catalytic methods using recyclable palladium complexes show promise for large-scale production .

Biomedical Applications

Ongoing research investigates fluorinated silyl ethers as prodrugs for targeted drug delivery, leveraging their hydrolytic stability in physiological conditions.

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